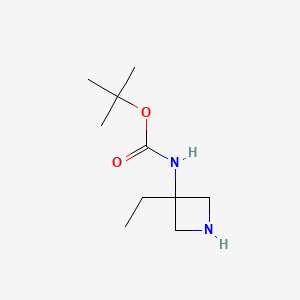

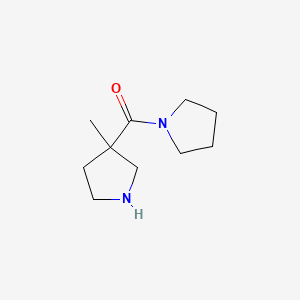

(3-Methylpyrrolidin-3-yl)(pyrrolidin-1-yl)methanone

Overview

Description

3-Methylpyrrolidin-3-yl)(pyrrolidin-1-yl)methanone (3-MPM) is a synthetic compound that has been studied for its potential applications in the field of scientific research. It has been shown to have various biochemical and physiological effects, and has been used in laboratory experiments to study the mechanisms of action and to evaluate the advantages and limitations of its use.

Scientific Research Applications

Synthesis and Structural Analysis

- The synthesis and crystal structure of compounds similar to (3-Methylpyrrolidin-3-yl)(pyrrolidin-1-yl)methanone, like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone, are studied. These compounds, synthesized through a three-step substitution reaction, are analyzed using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) is used for further molecular structure calculations, showing consistency with crystal structures (Huang et al., 2021).

Biobased Synthesis

- N-Methylpyrrolidone (NMP), an industrial solvent, has been synthesized from γ-aminobutyric acid (GABA) in a biobased approach. The process involves cyclization of GABA to 2-pyrrolidone and subsequent methylation to NMP, highlighting a sustainable method of producing solvents from plant-derived amino acids (Lammens et al., 2010).

Chemical Properties and Reactions

- The study of ring-methylation of pyrrole and indole using supercritical methanol has been conducted, showing selective methylation at specific positions, which is relevant for the understanding of chemical properties and reactions involving pyrrolidine derivatives (Kishida et al., 2010).

- Synthesis of organotin(IV) complexes with (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone derivatives has been reported. These complexes exhibit significant antibacterial activities, suggesting potential applications in drug development (Singh et al., 2016).

Spectroscopic Properties

- The electronic absorption, excitation, and fluorescence properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones have been studied. These compounds show dual fluorescence in various solvents, indicating potential for optical applications (Al-Ansari, 2016).

Molecular Structure Analysis

- Molecular structure analysis of compounds related to this compound, such as (2-((6-Chloro pyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)Methanone, has been conducted using X-ray diffraction. This provides insights into the intermolecular interactions and crystal structure of similar compounds (Lakshminarayana et al., 2009).

Future Directions

properties

IUPAC Name |

(3-methylpyrrolidin-3-yl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c1-10(4-5-11-8-10)9(13)12-6-2-3-7-12/h11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBDNOXALPIKRGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1)C(=O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine](/img/structure/B582364.png)

![3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B582369.png)

![2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B582371.png)

![2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzonitrile](/img/structure/B582372.png)

![tert-Butyl 4-(2'-oxospiro[cyclohexane-1,3'-indolin]-1'-yl)piperidine-1-carboxylate](/img/structure/B582373.png)